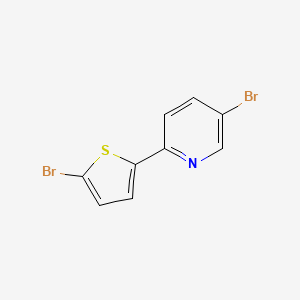

5-Bromo-2-(5-bromothiophen-2-yl)pyridine

Description

5-Bromo-2-(5-bromothiophen-2-yl)pyridine is a dibrominated heterocyclic compound increasingly recognized for its utility as a building block in organic synthesis, particularly for materials science applications. alfachemch.com Its chemical properties are largely defined by the interplay between the electron-deficient pyridine (B92270) core and the electron-rich thiophene (B33073) ring, a characteristic that is further tunable by the presence of bromine atoms on both heterocyclic systems.

| Property | Data |

| CAS Number | 136902-53-9 |

| Molecular Formula | C₉H₅Br₂NS |

| Molecular Weight | 319.02 g/mol |

| Melting Point | 104.0-108.0 °C |

| λmax | 322 nm (in THF) |

| Purity | ≥97% |

| Primary Application | OLED/OPV/OFET materials |

This data is compiled from multiple sources. alfachemch.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic and medicinal chemistry. The introduction of halogen atoms, such as bromine, into these structures creates halogenated heterocycles with enhanced utility. researchgate.net Brominated heterocycles are highly valued as versatile intermediates in organic synthesis. researchgate.net The bromine atoms act as effective "chemical handles," providing reactive sites for further chemical modifications. researchgate.net

These sites are particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.gov This type of reaction is a powerful method for forming carbon-carbon bonds, allowing chemists to construct more complex molecular architectures from simpler precursors. mdpi.comcore.ac.uknih.gov The high leaving ability of the bromine atom makes organobromine compounds like this compound versatile precursors for a wide range of subsequent chemical transformations. researchgate.net The strategic placement of bromine atoms on both the pyridine and thiophene rings of this compound offers multiple points for selective functionalization, enabling the synthesis of precisely designed molecules. nih.gov

The combination of pyridine and thiophene rings into a single molecular framework results in a "hybrid system" with distinct properties that are advantageous in both chemical synthesis and materials science. Pyridine, a nitrogen-containing heterocycle, and thiophene, a sulfur-containing heterocycle, are both crucial scaffolds in their own right, widely found in biologically active compounds and functional materials. researchgate.netresearchgate.net

Pyridine-thiophene hybrids are designed to leverage the unique electronic characteristics of each component. Thiophene-based compounds are well-known for their electronic properties and have been extensively used in the development of organic semiconductors. nih.gov Pyridine derivatives are also integral to the synthesis of bioactive molecules and functional materials. researchgate.net When combined, these systems can form the basis of novel electropolymerizable monomers for energy storage applications and are used to create chromophores with specific photophysical properties for bio-imaging. researchgate.netrsc.org

In the field of materials science, these hybrid systems are particularly important for developing materials for organic electronics. They are frequently used as intermediates in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). alfachemch.comresearchgate.net The inherent properties of the pyridine-thiophene core can be fine-tuned through chemical modification, making them ideal candidates for creating advanced materials with tailored electronic and optical characteristics. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(5-bromothiophen-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NS/c10-6-1-2-7(12-5-6)8-3-4-9(11)13-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBHJODALOVOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136902-53-9 | |

| Record name | 5-Bromo-2-(5-bromo-2-thienyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 5 Bromothiophen 2 Yl Pyridine and Its Derivatives

Established Synthetic Routes to 5-Bromo-2-(5-bromothiophen-2-yl)pyridine

The formation of the pivotal carbon-carbon bond between the pyridine (B92270) and thiophene (B33073) moieties is the cornerstone of the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most prominent and effective methods to achieve this transformation.

Palladium-Catalyzed Cross-Coupling Approaches for C-C Bond Formation (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. mdpi.comnih.gov This reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a bromopyridine derivative with a bromothiophene boronic acid or vice versa.

A plausible and efficient route is the Suzuki-Miyaura coupling of 5-bromo-2-iodopyridine (B1269129) with 5-bromothiophene-2-boronic acid. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the 2-position of the pyridine ring. rsc.org The reaction is typically carried out in a solvent mixture such as 1,4-dioxane (B91453) and water, with a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄). mdpi.commdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Pyridine Substrate | Thiophene Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Bromo-2-iodopyridine | 5-Bromothiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| 2 | 2,5-Dibromopyridine (B19318) | 5-Bromothiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate |

Note: Yields are estimated based on similar reactions reported in the literature.

Other palladium-catalyzed cross-coupling reactions such as Stille coupling (using organotin reagents), and Negishi coupling (using organozinc reagents) are also viable alternatives for the synthesis of this compound. orgsyn.orgorgsyn.org The choice of method often depends on the availability of starting materials and the desired functional group tolerance.

Copper/Palladium-Catalyzed C-N Coupling Strategies for Pyridine-Thiophene Scaffolds

While less direct for the synthesis of this compound which requires a C-C bond, copper and palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are pivotal in creating pyridine-thiophene scaffolds with a nitrogen linkage. researchgate.netresearchgate.netwikipedia.orgwikipedia.org These methods are crucial for synthesizing derivatives where the two rings are connected via an amine bridge.

For instance, the Buchwald-Hartwig amination could be employed to couple a bromopyridine with an aminothiophene or vice versa. nih.govchemspider.com This reaction typically utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. researchgate.net The Ullmann condensation, a copper-catalyzed reaction, can also be used to form C-N bonds, often requiring higher reaction temperatures. wikipedia.org

Condensation Reactions in the Construction of Related Thiophene-Pyridine Systems

Condensation reactions provide an alternative approach to constructing fused thiophene-pyridine systems, known as thienopyridines. While not directly yielding this compound, these methods are important for creating related structural motifs.

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. arkat-usa.orgresearchgate.net These resulting 2-aminothiophenes can then be further cyclized to form thienopyridines. mdpi.com For example, a 2-acetyl-5-bromothiophene (B160168) could potentially be used as a starting material in a Gewald reaction to build a thienopyridine core. mdpi.com

The Friedländer annulation is another classical method for the synthesis of quinolines and, by extension, thienopyridines. wikipedia.org This reaction involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netnih.gov A suitably substituted 2-aminothiophene carbaldehyde could undergo a Friedländer reaction to yield a thienopyridine derivative.

Precursor Compounds and Intermediate Transformations in the Synthesis of this compound

The successful synthesis of the target molecule is highly dependent on the efficient preparation of its key precursors.

Synthesis of 2,5-Dibromopyridine: A common starting material is 2,5-dibromopyridine. This can be synthesized from 2-aminopyridine (B139424) through a two-step process involving bromination followed by a Sandmeyer-type reaction. google.com Alternatively, 2-amino-5-bromopyridine (B118841) can be directly converted to 2,5-dibromopyridine. For more selective coupling reactions, 5-bromo-2-iodopyridine is a valuable intermediate, which can be prepared from 2,5-dibromopyridine. chemicalbook.com

Synthesis of 5-Bromothiophene-2-boronic acid: This crucial reagent for Suzuki-Miyaura coupling can be prepared from 2,5-dibromothiophene. The dibromothiophene is first monolithiated, and the resulting lithiated species is then reacted with a trialkyl borate (B1201080) followed by acidic workup to yield the desired boronic acid. sigmaaldrich.comcymitquimica.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the synthesis of this compound, particularly through Suzuki-Miyaura coupling, can be significantly influenced by various reaction parameters.

Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is commonly used, other palladium sources like palladium acetate (B1210297) (Pd(OAc)₂) in combination with specific phosphine ligands can offer improved yields and turnover numbers, especially for challenging substrates. mdpi.comresearchgate.net The use of pre-catalysts that rapidly generate the active Pd(0) species can be advantageous for coupling with unstable boronic acids. nih.gov

Base and Solvent: The selection of the base and solvent system is also crucial. Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently employed. The solvent system often consists of an organic solvent like 1,4-dioxane, toluene, or DMF, with the addition of water to facilitate the dissolution of the inorganic base.

Temperature and Reaction Time: Reaction temperatures for Suzuki-Miyaura couplings typically range from 80 to 120 °C. Reaction times can vary from a few hours to overnight, and progress is usually monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Variation | Effect on Yield/Reaction Rate |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Can significantly impact yield and substrate scope. |

| Ligand | Triphenylphosphine, Buchwald ligands | Bulky, electron-rich ligands can improve efficiency. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Choice of base can influence reaction rate and side reactions. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Affects solubility of reactants and catalyst activity. |

| Temperature | Room Temp to 120 °C | Higher temperatures generally increase reaction rates. |

Solvent-Free Synthetic Methodologies for this compound Analogues

In line with the principles of green chemistry, solvent-free synthetic methods are gaining increasing attention. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and often allows for solvent-free conditions.

For the synthesis of bi-heterocyclic compounds similar to this compound, microwave-assisted Suzuki coupling reactions have been successfully employed, sometimes using a solid support like alumina (B75360) instead of a solvent. acs.orgcem.com These methods can significantly reduce reaction times from hours to minutes and can lead to improved yields and cleaner reaction profiles. The synthesis of thiophene oligomers has been demonstrated under solvent-free, microwave-assisted conditions, highlighting the potential of this technology for the synthesis of the target molecule and its analogues. acs.org

Reactivity and Mechanistic Investigations of 5 Bromo 2 5 Bromothiophen 2 Yl Pyridine

Cross-Coupling Reactivity of Halogenated Pyridine (B92270) and Thiophene (B33073) Moieties in 5-Bromo-2-(5-bromothiophen-2-yl)pyridine

The presence of two bromine atoms on both the pyridine and thiophene rings of this compound makes it an excellent substrate for various cross-coupling reactions. The differential reactivity of the C-Br bonds on the electron-deficient pyridine ring versus the electron-rich thiophene ring allows for selective functionalization.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. In the case of this compound, the bromine on the pyridine ring is generally more reactive towards Suzuki-Miyaura coupling conditions than the bromine on the thiophene ring. This selectivity is attributed to the more electrophilic nature of the pyridine ring. However, by carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve either mono- or di-substitution. For instance, using a palladium catalyst with a phosphine (B1218219) ligand often favors substitution at the pyridine ring.

Stille Coupling: Stille coupling, which involves the reaction of an organotin compound with an organic halide, is another powerful tool for modifying this compound. Similar to Suzuki coupling, the reaction can be tuned to favor substitution at either the pyridine or thiophene C-Br bond. The choice of the organotin reagent and the palladium catalyst system is crucial in controlling the regioselectivity of the reaction.

Heck and Sonogashira Couplings: The Heck reaction, which couples the compound with an alkene, and the Sonogashira reaction, which couples it with a terminal alkyne, have also been successfully applied to this compound. These reactions are instrumental in synthesizing conjugated systems with potential applications in organic electronics. The reactivity trends observed in Suzuki and Stille couplings generally hold for these reactions as well, with the pyridine C-Br bond being more susceptible to oxidative addition to the palladium catalyst.

Below is an interactive data table summarizing the cross-coupling reactivity:

Nucleophilic Aromatic Substitution and Electrophilic Pathways on the this compound Scaffold

The electronic properties of the pyridine and thiophene rings in this compound dictate their susceptibility to nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing effect of the bromine atom, makes it susceptible to nucleophilic aromatic substitution. The bromine atom at the 5-position can be displaced by strong nucleophiles such as alkoxides, amines, and thiolates. The reaction typically proceeds via a Meisenheimer complex intermediate. In contrast, the thiophene ring is less reactive towards nucleophilic attack due to its higher electron density.

Electrophilic Aromatic Substitution (SEAr): The thiophene ring, being more electron-rich than the pyridine ring, is the preferred site for electrophilic aromatic substitution. However, the presence of the deactivating bromine atom at the 5-position of the thiophene ring makes these reactions challenging. Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions would likely require harsh conditions and may lead to a mixture of products or decomposition. The pyridine ring is generally unreactive towards electrophilic substitution unless activated by strong electron-donating groups.

Mechanistic Insights into Condensation and Cyclization Reactions Involving this compound Precursors (e.g., Claisen-Schmidt)

While this compound itself is not a direct precursor for Claisen-Schmidt condensation, its derivatives can be. For instance, if the bromine atoms are replaced with formyl or acetyl groups through cross-coupling reactions, the resulting compounds can participate in condensation reactions.

Claisen-Schmidt Condensation: A derivative such as 5-formyl-2-(5-formylthiophen-2-yl)pyridine could undergo a Claisen-Schmidt condensation with a ketone. The mechanism involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated ketone. The relative reactivity of the two formyl groups would depend on the electronic environment of the respective rings.

Cyclization Reactions: The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of fused heterocyclic systems. For example, a derivative with amino groups ortho to the bromine atoms could undergo intramolecular cyclization reactions to form tricyclic compounds. The mechanism of these cyclizations often involves an initial nucleophilic attack followed by the elimination of a leaving group.

Oxidation and Reduction Transformations of this compound Analogues

The pyridine and thiophene rings in this compound analogues exhibit different behaviors under oxidative and reductive conditions.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). The thiophene ring is generally more susceptible to oxidation than the pyridine ring. Strong oxidizing agents can lead to the opening of the thiophene ring.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions. The C-Br bonds can also be reduced (hydrodebromination) using a suitable catalyst and a hydrogen source. Selective reduction of one C-Br bond over the other can be achieved by careful choice of reaction conditions.

The following table summarizes the oxidation and reduction transformations:

Investigation of Main and Side Reaction Mechanisms during Synthesis of this compound Related Compounds

The synthesis of this compound typically involves a cross-coupling reaction between a dihalogenated pyridine and a thiophene derivative, or vice versa.

Main Reaction Mechanism (e.g., Stille Coupling): A common synthetic route involves the Stille coupling of 2,5-dibromopyridine (B19318) with 2-(tributylstannyl)thiophene, followed by bromination of the resulting 2-(thiophen-2-yl)-5-bromopyridine. The mechanism of the Stille coupling involves oxidative addition of the dibromopyridine to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to form the C-C bond.

Side Reaction Mechanisms: Several side reactions can occur during the synthesis.

Homocoupling: The organotin reagent can undergo homocoupling to form bithiophene.

Multiple Additions: In the initial coupling step, a second molecule of the organotin reagent can displace the remaining bromine atom on the pyridine ring, leading to a disubstituted product.

Halogen Scrambling: Under certain conditions, halogen exchange between the reactants can occur.

Dehalogenation: Reductive dehalogenation of the starting materials or the product can also be a competing side reaction.

Careful control of stoichiometry, reaction temperature, and catalyst choice is essential to minimize these side reactions and maximize the yield of the desired product.

Computational and Theoretical Investigations of 5 Bromo 2 5 Bromothiophen 2 Yl Pyridine

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties of 5-Bromo-2-(5-bromothiophen-2-yl)pyridine

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT calculations can determine optimized geometric parameters such as bond lengths, bond angles, and dihedral angles, corresponding to the molecule's lowest energy state.

For this compound, DFT calculations would reveal the preferred conformation, particularly the dihedral angle between the pyridine (B92270) and thiophene (B33073) rings. In analogous compounds like 4-(4-Bromo-5-methylthiophen-2-yl)pyridine, the dihedral angle between the two rings is found to be relatively small, approximately 4.9°, indicating a nearly planar structure that facilitates electronic conjugation across the molecule. researchgate.net DFT studies on 2,2'-bipyridine (B1663995) and its derivatives also provide insight into how substituents and intermolecular interactions affect planarity and electronic structure. researchgate.netnih.govresearchgate.net The optimization process also serves as the foundation for calculating the electronic properties discussed in the following sections, such as molecular orbital energies and electrostatic potential.

Table 1: Representative Geometric Parameters from DFT Calculations for Analogous Structures

| Parameter | Typical Value | Significance |

|---|---|---|

| C-C Bond Length (Thiophene) | ~1.37 - 1.44 Å | Indicates aromatic character. |

| C-S Bond Length (Thiophene) | ~1.72 Å | Characteristic of thiophene ring. |

| C-N Bond Length (Pyridine) | ~1.34 Å | Reflects the C=N double bond character. |

| C-Br Bond Length | ~1.88 Å | Standard length for bromine on an aromatic ring. |

Note: These values are representative and derived from studies on similar heterocyclic systems. The actual values for the title compound may vary.

Frontier Molecular Orbital (FMO) Analysis of this compound and its Derivatives

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

In conjugated systems like this compound, the HOMO is typically a π-orbital delocalized across the aromatic rings, while the LUMO is a corresponding π*-orbital. A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron, correlating with higher chemical reactivity and potential for charge transfer. nih.gov DFT calculations on various pyridine dipyrrolide and thieno[3,2-b]thiophene-based derivatives show that modifying terminal groups significantly alters the HOMO-LUMO gap, thereby tuning the electronic properties. nih.govnih.gov For the title compound, the electron-withdrawing nature of the bromine atoms is expected to lower the energies of both the HOMO and LUMO compared to an unsubstituted analogue.

Table 2: Representative FMO Energies and Energy Gaps for Analogous Systems

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline (Benzo[b]pyridine) scirp.org | -6.646 | -1.816 | 4.830 |

| Thieno[3,2-b]thiophene Derivative (Reference) nih.gov | -5.631 | -2.106 | 3.525 |

| Thieno[3,2-b]thiophene Derivative (Designed) nih.gov | -5.553 | -2.671 | 2.882 |

| Pyridine Dipyrrolide Derivative (Reference) nih.gov | -5.118 | -2.133 | 2.985 |

Note: Data is sourced from DFT studies on various heterocyclic systems to illustrate typical energy ranges.

Molecular Electrostatic Potential (MESP) and Atomic Charge Analysis for Reactive Site Identification in this compound Systems

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of molecules by mapping the charge distribution. The MESP surface illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MESP map would likely show:

Negative Potential: Concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and coordination to metals. The π-electron clouds of the thiophene and pyridine rings would also exhibit negative potential.

Positive Potential: Located around the hydrogen atoms. Crucially, halogenated aromatic compounds exhibit a region of positive electrostatic potential on the outermost surface of the halogen atom, known as a "sigma-hole" (σ-hole). acs.orgrsc.org This positive σ-hole on the bromine atoms of the title compound makes them potential sites for halogen bonding, an important non-covalent interaction in crystal engineering and molecular recognition. researchgate.netnih.gov

Atomic charge analysis, often performed using methods like Mulliken population analysis, complements MESP by assigning partial charges to each atom, further quantifying the electron distribution and identifying reactive centers. scirp.org

Reactivity Descriptors and Quantum Chemical Parameters of this compound Analogues

Quantum chemical parameters, derived from the energies of frontier orbitals, provide quantitative measures of a molecule's reactivity and stability. These global reactivity descriptors are essential for comparing the chemical behavior of different molecules.

Key parameters include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electronegativity (χ): The power of an atom to attract electrons, calculated as (IP + EA) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η). researchgate.net

Studies on thiophene derivatives demonstrate how these parameters can be used to predict their behavior, for instance, as corrosion inhibitors, where electron-donating ability is key. researchgate.netresearchgate.net

Table 3: Calculated Quantum Chemical Parameters for Thiophene Derivatives

| Parameter | 2-Thiophene Carboxylic Acid researchgate.net | 2-Thiophene Carboxylic Acid Hydrazide researchgate.net |

|---|---|---|

| HOMO Energy (eV) | -7.103 | -6.582 |

| LUMO Energy (eV) | -1.741 | -1.411 |

| Ionization Potential (IP) (eV) | 7.103 | 6.582 |

| Electron Affinity (EA) (eV) | 1.741 | 1.411 |

| Hardness (η) (eV) | 2.681 | 2.585 |

| Softness (S) (eV⁻¹) | 0.186 | 0.193 |

| Electronegativity (χ) (eV) | 4.422 | 3.996 |

Note: This table presents data for model thiophene compounds to illustrate the application of these descriptors.

Computational Prediction of Molecular Interactions (e.g., Molecular Docking for Binding Affinities) with this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to simulate how a potential drug molecule (ligand) binds to a biological target, such as a protein or enzyme.

Numerous studies have performed molecular docking on pyridine-thiophene hybrids to explore their potential as therapeutic agents. These compounds have been docked against various biological targets, including:

Receptors for Anticancer Activity: Docking studies of novel thiophenyl thiazolyl-pyridine hybrids have targeted the epidermal growth factor receptor (EGFR) tyrosine kinase, a key protein in lung cancer, revealing strong binding interactions. mdpi.com Similarly, anthracene-thiophene pyridine hybrids have shown promising binding energies against the estrogen receptor-α, a target in breast cancer. scientific.net

Enzymes for Antimicrobial Activity: Pyridine-thiophene pyrimidine hybrids have been evaluated as potential antitubercular agents through docking with M. tuberculosis catalase-peroxidase, identifying key binding interactions. imist.maresearchgate.net

These studies indicate that the pyridine-thiophene scaffold is a versatile platform for designing molecules with specific biological activities. Docking simulations of this compound could similarly predict its binding affinity and mechanism of action against various therapeutic targets.

Nonlinear Optical Properties through DFT Calculations for this compound Analogues

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics, such as optical switching and frequency conversion. Molecules with extended π-conjugated systems, particularly those with electron donor and acceptor groups (D-π-A architecture), often exhibit significant NLO properties.

The key parameter for second-order NLO activity is the first hyperpolarizability (β). DFT calculations are a reliable method for predicting the β values of molecules. acs.org Studies on bithiophenes and other D-π-A systems show that structural modifications, such as changing the donor/acceptor groups or extending the π-bridge, can dramatically enhance the NLO response. mdpi.comnih.govresearchgate.net The conjugated structure of this compound suggests it could possess NLO properties. The bromine atoms and the nitrogen atom introduce an electronic asymmetry that may contribute to a non-zero hyperpolarizability.

Table 4: Calculated First Hyperpolarizability (β) for Analogous NLO Chromophores

| Compound Type | Functional/Basis Set | First Hyperpolarizability (β) (esu) |

|---|---|---|

| DTS(FBTTh₂)₂-Based Derivative (MSTD7) nih.gov | M06/6-31G(d,p) | 13.44 × 10⁻²⁷ |

| Thieno[3,2-b]thiophene Derivative (DBTD4) nih.gov | M06/6-311G(d,p) | 6.68 × 10⁻²⁸ |

Note: Values are presented for different classes of organic NLO materials to show a range of predicted NLO responses.

Applications and Material Science Research of 5 Bromo 2 5 Bromothiophen 2 Yl Pyridine

Role in Organic Electronic Devices and Semiconductors

5-Bromo-2-(5-bromothiophen-2-yl)pyridine is a key intermediate in the synthesis of materials for organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.orgnih.govalfachemch.comalfachemsp.com Its rigid, conjugated structure, composed of an electron-deficient pyridine (B92270) ring and an electron-rich thiophene (B33073) ring, forms the basis for advanced semiconducting materials. While detailed performance metrics for the compound itself are not the focus of research, its derivatives have been incorporated into devices exhibiting promising characteristics.

The thiophene-pyridine scaffold is a component of sophisticated bipolar host materials and hole-transporting materials designed to improve the efficiency and stability of OLEDs. semanticscholar.orgmdpi.com For instance, complex derivatives incorporating similar aromatic heterocyclic structures are used as emitters in OLEDs. acs.org Research into related diketopyrrolopyrrole (DPP) and benzothieno-benzothiophene (BTBT) based organic semiconductors, for which this compound is a potential precursor, has demonstrated high charge carrier mobilities. mdpi.comrsc.orgrsc.org The performance of such materials underscores the potential of the this compound core in creating high-performance organic semiconductors.

Below is a table summarizing the performance of representative organic electronic devices that utilize derivatives of the core thiophene-pyridine structure.

| Device Type | Active Material Class | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| OTFT | DPP-Copolymer (PDPP5T) | Hole Mobility (μh) | 3.46 cm²/Vs | mdpi.com |

| OTFT | DPP-Copolymer (PDVT-10) | Hole Mobility (μh) | 8.2 cm²/Vs | rsc.org |

| Green OLED | Naphthalimide-based Emitter (RB-11) | External Quantum Efficiency (EQE) | 3.3% | acs.org |

| Green OLED | Naphthalimide-based Emitter (RB-11) | Power Efficacy | 7.7 lm/W | acs.org |

| Green OLED | Naphthalimide-based Emitter (RB-11) | Current Efficacy | 7.9 cd/A | acs.org |

This compound as a Precursor for Advanced Polymeric and Supramolecular Materials

The bifunctional nature of this compound, with two reactive bromine sites, makes it an ideal monomer for the synthesis of advanced conjugated polymers. These polymers are central to the development of new electronic materials. rsc.org Through transition metal-catalyzed cross-coupling reactions like Suzuki or Stille polycondensation, this molecule can be polymerized with other aromatic comonomers to create high-molecular-weight polymers with tailored electronic and optical properties. mdpi.comresearchgate.netnih.gov For example, the polymerization of a closely related monomer, 2-(5-bromothiophene-2-yl)-3-hexylthiophene, has been reported to yield conjugated polymers for electronic applications. rsc.org Similarly, pyridine-flanked diketopyrrolopyrrole polymers have been synthesized using related building blocks. semanticscholar.org

In the realm of supramolecular chemistry, the distinct structural motifs of this compound offer pathways to design complex, self-assembling systems. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the thiophene rings can participate in π-π stacking interactions. capes.gov.br Furthermore, the bromine atoms can engage in halogen bonding, a specific and directional non-covalent interaction, to guide the formation of ordered co-crystals and other supramolecular architectures. acs.org Studies on the self-organization of thiophene derivatives with bipyridines have revealed the formation of unique 2D layered structures held together by weak intermolecular forces. nih.govcapes.gov.brsemanticscholar.org This capacity for directed self-assembly is critical for controlling the solid-state packing of organic materials, which in turn dictates their charge transport and photophysical properties.

Applications in Coordination Chemistry and Metal Complex Formation with this compound Ligands

The 2-(thiophen-2-yl)pyridine structural unit is an effective chelating ligand, capable of coordinating to metal ions in a bidentate fashion through its nitrogen and sulfur atoms. This behavior is analogous to the widely studied 2,2'-bipyridine (B1663995) ligand, which has been instrumental in the development of coordination chemistry. wikipedia.orgresearchgate.net The presence of bromine substituents on the this compound scaffold does not impede its coordinating ability, as demonstrated by studies on related bromo-substituted pyridine ligands that readily form stable complexes with transition metals such as copper(II) and cobalt(II). rsc.org

While specific complexes of the title compound are not extensively detailed, its framework is foundational to more elaborate ligands used in creating coordination polymers and metal-organic frameworks (MOFs). researchgate.net For example, multifunctional cobalt(II) coordination polymers have been assembled using a semi-rigid thiophene-containing bis-pyridyl-bis-amide ligand. researchgate.net The ability to form stable metal complexes opens up applications in catalysis, sensing, and the development of magnetic or luminescent materials. The bromine atoms also offer reactive handles for post-coordination modification, allowing for the synthesis of more complex, multifunctional metallo-supramolecular systems.

Development of Optoelectronic and Luminescent Materials from this compound Scaffolds

The conjugated π-system of this compound provides a scaffold for creating novel optoelectronic and luminescent materials. The compound itself exhibits a maximum UV-Visible absorption (λmax) at 322 nm in tetrahydrofuran (B95107) (THF), indicating its electronic structure is active in the ultraviolet region. alfachemch.com This core structure is elaborated through chemical synthesis to produce advanced dyes and fluorophores with tailored photophysical properties.

A significant application of this scaffold is in the development of ruthenium-based sensitizer (B1316253) dyes for dye-sensitized solar cells (DSSCs). mdpi.comnih.gov Ruthenium complexes incorporating 2-thienylpyridine and its derivatives as ligands have shown promising photovoltaic performance. nih.govresearchgate.netuobaghdad.edu.iq These ligands help to enhance the molar extinction coefficient and shift the absorption spectrum of the dye to longer wavelengths, improving the light-harvesting efficiency of the solar cell. uobaghdad.edu.iq

Furthermore, the thiophene-pyridine framework is used to construct highly fluorescent molecules. Derivatives such as those based on diketopyrrolopyrrole (DPP) flanked by bromothiophene units exhibit strong fluorescence in both solution and solid states, making them suitable for applications like OLEDs and fluorescent probes. mdpi.com The bromine atoms on the parent scaffold are particularly useful for functionalization via cross-coupling reactions to tune the emission properties or to attach the fluorophore to other molecules. mdpi.com

| Material Type | Derivative Structure | Property | Value | Reference |

|---|---|---|---|---|

| Fluorophore | DPP-based bis(bromothiophene) | Absorption λmax (in Toluene) | 570 nm | mdpi.com |

| Fluorophore | DPP-based bis(bromothiophene) | Emission λmax (in Toluene) | 602 nm | mdpi.com |

| Fluorophore | DPP-based bis(bromothiophene) | Stokes Shift (in Toluene) | 904 cm⁻¹ | mdpi.com |

| DSSC Dye | Ru-complex with 2-thienylpyridine ligand | Conversion Efficiency (η) | 9.5% | researchgate.netuobaghdad.edu.iq |

| DSSC Dye | Ru-complex with cyclometalated 2-thienylpyridine ligand | HOMO-LUMO gap | Smaller than thiocyanate (B1210189) analogues | nih.gov |

Use as a Building Block in the Synthesis of Complex Organic Molecules for Diverse Chemical Research

This compound is a versatile heterocyclic building block for constructing more complex organic molecules. mdpi.comrsc.org Its utility stems from the two bromine atoms located on different aromatic rings, which can be selectively functionalized through various cross-coupling reactions. chemscene.com Chemists can exploit the differential reactivity of the C-Br bond on the electron-deficient pyridine ring versus the C-Br bond on the electron-rich thiophene ring to perform sequential and site-selective reactions, such as Suzuki, Negishi, or Stille couplings. rsc.orgchemscene.com

This synthetic flexibility allows for the creation of a wide array of 2,5-disubstituted pyridine derivatives with diverse functionalities. chemscene.com It serves as a precursor for small molecule semiconductors, liquid crystals, and ligands for metal complexes. chemscene.com For example, palladium-catalyzed Suzuki cross-coupling reactions are commonly used to react arylboronic acids with bromopyridine moieties to form new C-C bonds, a foundational step in building larger conjugated systems. chemscene.com This strategic approach enables the synthesis of precisely defined molecular architectures for research in materials science, medicinal chemistry, and catalysis.

Future Research Directions and Unexplored Avenues for 5 Bromo 2 5 Bromothiophen 2 Yl Pyridine

Development of Novel and Sustainable Synthetic Methodologies for 5-Bromo-2-(5-bromothiophen-2-yl)pyridine Derivatives

The synthesis of pyridylthiophene derivatives is an area ripe for advancement, moving beyond traditional methods toward more efficient and environmentally benign processes. Future research should prioritize the development of novel synthetic strategies that offer greater control over regioselectivity and reduce waste.

A key area for exploration is the refinement of regiodivergent synthesis techniques. Recent studies have demonstrated that the regioselectivity of deprotonation on the pyridylthiophene scaffold can be controlled by carefully selecting the reaction conditions, such as the metal amide base and solvent. kobe-u.ac.jp This allows for the selective synthesis of various constitutional isomers from a single starting material. Future work could expand on this by developing catalytic systems that can achieve similar or even more precise control, potentially using earth-abundant metals to improve sustainability.

Furthermore, the "halogen dance" reaction, which involves the migration of a bromo or iodo group on an aromatic ring, presents a powerful tool for functionalization without losing the halogen group for subsequent reactions. kobe-u.ac.jp Research focused on understanding and controlling the in situ transmetalation and halogen dance of organometallic species derived from this compound could lead to one-pot syntheses of complex, multiply functionalized derivatives. kobe-u.ac.jp Investigating the influence of various additives and temperature on these pathways will be crucial. kobe-u.ac.jp

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly used for synthesizing pyridine (B92270) and thiophene (B33073) derivatives. mdpi.comresearchgate.netresearchgate.net Future efforts should aim to develop more sustainable versions of these reactions. This could involve creating highly active catalysts that work at lower temperatures and with lower catalyst loadings, or developing methods that utilize greener solvents like water or ionic liquids. The exploration of flow chemistry for these reactions could also offer improved efficiency, safety, and scalability.

Table 1: Potential Sustainable Synthetic Methodologies

| Methodology | Research Goal | Potential Advantages |

|---|---|---|

| Catalytic Regiodivergence | Develop catalysts to control functionalization sites on the pyridine or thiophene rings. | High selectivity, reduced need for protecting groups, access to novel isomers. |

| Controlled Halogen Dance | Optimize conditions (additives, temperature) for precise halogen migration. | One-pot synthesis of poly-functionalized derivatives, retention of synthetic handles. kobe-u.ac.jp |

| Green Cross-Coupling | Design new Pd or other metal catalysts for Suzuki/Stille reactions in eco-friendly solvents. | Reduced environmental impact, lower energy consumption, improved catalyst recyclability. mdpi.comresearchgate.net |

Advanced Spectroscopic and Structural Characterization of Transient Species and Reaction Intermediates in this compound Chemistry

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires the use of advanced characterization techniques. While standard methods like NMR and X-ray crystallography are used to analyze stable products, future research must focus on identifying and characterizing the short-lived intermediates that govern these reactions.

The synthesis of different isomers of this compound involves the formation of transient organometallic species, such as lithiated pyridylthiophenes. kobe-u.ac.jp The direct observation of these intermediates is a significant challenge but could be achieved through specialized spectroscopic techniques. For instance, in situ NMR spectroscopy at low temperatures could provide structural information on these species as they are formed. Time-resolved infrared (IR) spectroscopy could also be employed to monitor the formation and consumption of intermediates during a reaction.

Mass spectrometry techniques, particularly those coupled with rapid sampling methods, offer another avenue for detecting transient species. Cold-spray ionization mass spectrometry, for example, could be used to gently transfer reactive intermediates from the solution phase to the gas phase for analysis, providing valuable information about their composition and structure.

X-ray absorption spectroscopy (XAS) could be particularly useful for probing the local electronic and geometric structure of metal centers in catalytic intermediates, providing insights that are often difficult to obtain through other methods. This would be especially relevant for understanding the mechanisms of palladium-catalyzed cross-coupling reactions.

Deeper Elucidation of Catalytic Pathways and Stereoselective Syntheses Involving the this compound Core

While significant progress has been made in using catalysts for the synthesis of pyridylthiophenes, a detailed mechanistic understanding of these catalytic pathways is often lacking. Future research should aim to fill this knowledge gap, which will enable the rational design of more efficient and selective catalysts.

For palladium-catalyzed reactions like the Suzuki coupling, key steps such as oxidative addition, transmetalation, and reductive elimination need to be studied in the context of the this compound substrate. nih.gov Kinetic studies, combined with the spectroscopic identification of catalytic intermediates (as described in section 7.2) and computational modeling (see section 7.5), will be essential for constructing a complete picture of the catalytic cycle. This includes understanding how factors like ligand choice and base affect the reaction selectivity and rate. researchgate.net

Although this compound itself is achiral, it serves as a valuable scaffold for creating chiral derivatives. By introducing functional groups that can act as chiral centers or by using chiral catalysts, it is possible to envision stereoselective syntheses. Future research could explore the development of asymmetric cross-coupling reactions to generate atropisomeric biaryl systems or the stereoselective functionalization of side chains attached to the pyridylthiophene core. This would open up new avenues for applications in areas such as chiral sensing and asymmetric catalysis.

Exploration of Emerging Material Science Applications for this compound beyond Current Scope

The pyridylthiophene scaffold is recognized for its potential in creating materials with interesting electronic and photophysical properties, including applications as metal chelators, photochromic compounds, and fluorescent compounds. kobe-u.ac.jp The dibrominated nature of this compound makes it an excellent building block for the synthesis of conjugated oligomers and polymers through established coupling reactions like Stille and Suzuki. nih.gov

Future research should systematically explore the potential of this compound as a monomer for novel organic electronic materials. Polymerization could lead to materials for applications in:

Organic Light-Emitting Diodes (OLEDs): The combination of electron-deficient pyridine and electron-rich thiophene units can lead to materials with tunable emission colors and good charge transport properties.

Organic Field-Effect Transistors (OFETs): The planarity and potential for π-π stacking in polymers derived from this monomer could facilitate efficient charge transport, making them suitable for semiconductor layers in OFETs. researchgate.net

Organic Photovoltaics (OPVs): As an electron-accepting or electron-donating component in donor-acceptor copolymers, materials based on this scaffold could be investigated for use in the active layer of solar cells.

Chemical Sensors: The nitrogen atom in the pyridine ring and the sulfur in the thiophene ring can act as binding sites for analytes. Incorporating this unit into a conjugated polymer could lead to sensors where binding events cause a detectable change in fluorescence or conductivity.

Beyond polymers, the core structure could be functionalized to create small molecules for advanced applications. For instance, attaching specific functional groups could lead to new photochromic materials that change color upon exposure to light, or to novel nonlinear optical materials.

Table 2: Potential Material Science Applications

| Application Area | Material Type | Key Feature to Exploit |

|---|---|---|

| Organic Electronics | Conjugated Polymers | Tunable electronic properties from pyridine (acceptor) and thiophene (donor) units. kobe-u.ac.jp |

| Chemical Sensing | Functionalized Polymers/Molecules | Lewis basic sites (N, S) for analyte coordination. |

| Photochromism | Small Molecules | Integration of photoswitchable moieties onto the pyridylthiophene scaffold. kobe-u.ac.jp |

Synergistic Integration of Experimental and Advanced Computational Approaches in this compound Research

The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for accelerating research. nih.gov While computational methods like Density Functional Theory (DFT) are already used to study the properties of related molecules, a more deeply integrated approach is a key future direction. niscpr.res.inuomphysics.net

Future research should employ computational modeling not just for post-synthesis analysis but as a predictive tool. DFT calculations can be used to:

Predict Reaction Outcomes: Model reaction pathways for different synthetic routes to predict regioselectivity, as demonstrated in studies of related compounds, helping to guide experimental design and minimize trial-and-error. kobe-u.ac.jpresearchgate.net

Design Novel Catalysts: Simulate the interaction of the substrate with different catalyst systems to identify promising candidates for more efficient or selective transformations.

Screen for Material Properties: Calculate the electronic properties (e.g., HOMO/LUMO levels, band gap) of hypothetical polymers and derivatives to identify structures with desirable characteristics for specific applications like OLEDs or OPVs before undertaking their synthesis. nih.gov

Interpret Spectroscopic Data: Aid in the assignment of complex NMR or IR spectra, especially for transient intermediates, by calculating the expected spectral properties of proposed structures. niscpr.res.in

A truly synergistic approach would involve a tight feedback loop where computational predictions are rapidly tested in the lab, and the experimental results are then used to refine and improve the computational models. This integrated strategy will be crucial for efficiently navigating the vast chemical space of possible derivatives and applications of this compound.

Q & A

Q. What synthetic methodologies are commonly employed for 5-Bromo-2-(5-bromothiophen-2-yl)pyridine, and how is structural confirmation achieved?

Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated pyridine and thiophene precursors. For example, brominated pyridine derivatives can react with 5-bromothiophene-2-boronic acid under palladium catalysis . Post-synthesis, structural confirmation is achieved via:

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., aromatic proton splitting and coupling constants).

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns consistent with bromine atoms.

- Elemental Analysis : Quantitative validation of C, H, N, and Br content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts.

- First-Aid Measures : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

- Storage : Store in airtight containers under inert gas (e.g., N) to prevent degradation .

Advanced Research Questions

Q. How can SHELXL be utilized to refine crystallographic data for this compound, and what challenges arise during refinement?

Methodological Answer: SHELXL is employed for small-molecule refinement using high-resolution X-ray diffraction data. Key steps include:

Data Integration : Use SAINT or similar software to process raw diffraction data .

Structure Solution : Direct methods (e.g., SHELXD) for phase determination .

Refinement Challenges :

Q. How can contradictions between theoretical (DFT) and experimental spectroscopic data be resolved?

Methodological Answer:

- DFT Optimization : Perform geometry optimization using Gaussian or ORCA with basis sets (e.g., B3LYP/6-311+G(d,p)) to minimize discrepancies in bond lengths/angles .

- Solvent Effects : Incorporate solvent models (e.g., PCM) to align calculated NMR shifts with experimental data.

- Vibrational Analysis : Compare computed IR/Raman spectra with experimental results, adjusting for anharmonicity or scaling factors .

Q. What role does this compound play in the synthesis of Au(III) catalysts, and how is the coordination complex characterized?

Methodological Answer: this compound acts as a bidentate ligand, coordinating via pyridine-N and thiophene-S atoms. Synthesis involves:

Complexation : Reacting the ligand with AuCl in dichloromethane at 0°C for 2 hours .

Characterization :

Q. How does OLEX2 enhance structure solution and analysis for this compound compared to traditional crystallographic software?

Methodological Answer: OLEX2 integrates automated structure solution (via SHELXT), real-space refinement, and visualization tools. Advantages include:

- Workflow Automation : Streamlines data import, solution, and refinement in a single interface.

- Twinned Data Handling : GUI-driven tools for twin law identification and BASF parameter adjustment.

- Validation Tools : Platon toolkit integration for geometry checks and Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.